1-Methylazetidine-3-carbaldehyde
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Overview
Description
1-Methylazetidine-3-carbaldehyde is a chemical compound with the molecular formula C₅H₉NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-methylazetidine with a suitable oxidizing agent to introduce the aldehyde functional group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents to prevent over-oxidation and degradation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Methylazetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: 1-Methylazetidine-3-carboxylic acid.
Reduction: 1-Methylazetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Methylazetidine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methylazetidine-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the strained azetidine ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the methyl and aldehyde substituents.
1-Methylazetidine: Similar to 1-methylazetidine-3-carbaldehyde but lacks the aldehyde group.
Aziridine: A three-membered nitrogen-containing ring with different reactivity due to increased ring strain.
Uniqueness: this compound is unique due to the combination of the azetidine ring and the aldehyde functional group, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-methylazetidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-2-5(3-6)4-7/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHVIVXKUXEMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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